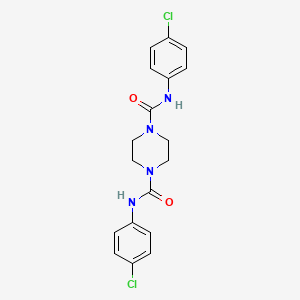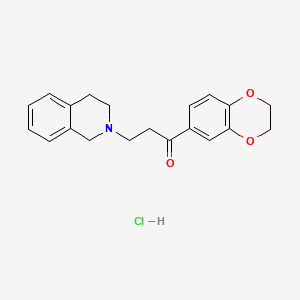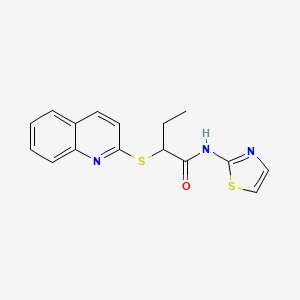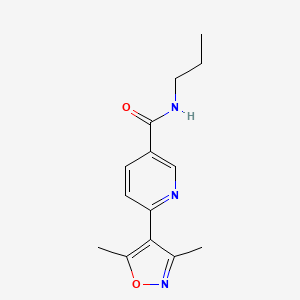
N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as C21H22ClN2O3S, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the glycine receptor antagonists class of drugs, which are known to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of glycine receptor activity. This inhibition leads to a decrease in the flow of chloride ions into the neuron, which results in a reduction in neuronal excitability. This mechanism of action has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders, such as epilepsy and schizophrenia.
実験室実験の利点と制限
One of the main advantages of using N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its high affinity for the glycine receptor. This high affinity allows for precise modulation of glycine receptor activity, which can be useful in studying the role of this receptor in various biological processes. However, one limitation of using this compound is that it may have off-target effects on other ionotropic receptors, which can complicate data interpretation.
将来の方向性
There are several future directions for research on N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is the development of more selective glycine receptor antagonists that can be used to study the role of this receptor in specific biological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of neurological disorders.
合成法
The synthesis of N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 4-chlorobenzylamine with 3,4-dimethylbenzoyl chloride and subsequent reaction with methylsulfonyl chloride to form the final product. This synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the glycine receptor, which is a type of ionotropic receptor that plays a crucial role in the regulation of neuronal activity.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13-4-9-17(10-14(13)2)21(25(3,23)24)12-18(22)20-11-15-5-7-16(19)8-6-15/h4-10H,11-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNDFJSLAYOELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5109789.png)

![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5109800.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5109807.png)
![1-(4-fluorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109812.png)
![N-(3-bromophenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5109818.png)
![2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109826.png)
![N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5109843.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109848.png)


